tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a carbamoyl substituent at the 4-position. The carbamoyl group is further substituted with a cyclopropyl ring and a pyridin-4-ylmethyl moiety, conferring unique steric and electronic properties.
Properties
IUPAC Name |
tert-butyl 4-[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-20(2,3)26-19(25)22-12-8-16(9-13-22)18(24)23(17-4-5-17)14-15-6-10-21-11-7-15/h6-7,10-11,16-17H,4-5,8-9,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNONSBSVIZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(CC2=CC=NC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111362 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[cyclopropyl(4-pyridinylmethyl)amino]carbonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-49-7 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[cyclopropyl(4-pyridinylmethyl)amino]carbonyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[cyclopropyl(4-pyridinylmethyl)amino]carbonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Identity and Structure
tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate, with CAS number 1417793-49-7, is a compound characterized by the presence of a piperidine ring, a tert-butyl group, and a cyclopropyl moiety linked to a pyridin-4-ylmethyl carbamoyl group. Its molecular formula is with a molecular weight of 359.46 g/mol .
The biological activity of this compound primarily involves its interaction with toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors play critical roles in the immune system by recognizing pathogens and initiating inflammatory responses. The compound has been identified as an antagonist for these receptors, which could have therapeutic implications in treating various immune disorders .
Pharmacological Profile
Recent studies have indicated that compounds similar to this compound demonstrate significant inhibition of pro-inflammatory cytokines, particularly IL-1β, in LPS/ATP-stimulated human macrophages. This suggests potential applications in conditions characterized by excessive inflammation .
Case Studies and Experimental Findings
- In Vitro Studies : In vitro pharmacological screenings have shown that compounds derived from similar scaffolds can concentration-dependently inhibit IL-1β release. For example, one study reported that certain derivatives were able to prevent pyroptosis (a form of programmed cell death associated with inflammation) by approximately 24.9% at concentrations around 10 µM .
- Structural Modifications : Research into structural modifications of related compounds has revealed that alterations can significantly impact biological activity. For instance, the introduction or removal of specific functional groups can enhance or diminish the anti-inflammatory effects observed in cellular assays .
- Comparative Analysis : A comparative analysis of various derivatives has shown that those retaining certain structural features exhibit better pharmacological profiles. For instance, compounds with acetamide bridges showed enhanced anti-pyroptotic activity compared to their counterparts lacking these features .
Data Table: Biological Activity Summary
| Compound Name | Activity Assay | Concentration (µM) | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|---|---|
| Compound A | Macrophage Assay | 10 | 19.4 | 24.9 |
| Compound B | Macrophage Assay | 50 | 20.3 | 39.2 |
| Compound C | Macrophage Assay | 10 | Not Active | Not Active |
Scientific Research Applications
Based on the search results provided, here is what is known about the applications of tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate:
Overview
this compound is a chemical compound with the CAS No. 1417793-49-7 . It has a molecular weight of 359.46 . The molecular formula is C20H29N3O3 .
Potential Applications
While the provided search results do not offer explicit details on the specific applications of this compound, the search results do provide information on areas of research that include similar compounds. These areas of research may represent potential applications of this compound:
- Treatment of diseases Some pyrimidine compounds are useful in treating diseases associated with aberrant activity of protein kinases such as IKKε and/or TBK1 .
- Pre-exposure prophylaxis for HIV – Fixed-dose combinations of emtricitabine (FTC) and either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) have demonstrated a substantial reduction in the rate of HIV acquisition .
- Innovative clinical applications – Abnormal metabolism in the tryptophan (Trp)-kynurenine (KYN) metabolic pathway is linked to a variety of diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses such as depression and schizophrenia .
- Building blocks Numerous building blocks are constructed using piperazine and pyrrolidine .
Data Tables and Case Studies
The search results do not contain data tables or case studies specifically focused on this compound.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butyl carbamate group is susceptible to acidic cleavage, enabling downstream functionalization of the piperidine nitrogen:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .
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Mechanism : Acid-catalyzed hydrolysis releases CO₂ and tert-butanol, yielding the free amine.
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Example :
This step is critical for further nucleophilic substitutions or coupling reactions .
Substitution Reactions at the Piperidine Core
The piperidine ring undergoes alkylation or arylation under basic conditions:
Mitsunobu-Type Alkylation
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Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine (PPh₃) .
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Substrates : Electrophiles like brominated pyridines or chlorinated aromatics.
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Example Reaction :
| Substrate | Electrophile | Conditions | Yield |
|---|---|---|---|
| 5-Chloro-2-hydroxybenzonitrile | DIAD, PPh₃ in THF | 24h, room temperature | 17g crude |
| 2,6-Dichloropyridin-3-ol | DIAD, PPh₃ in THF | 8h, room temperature | Crude |
Hydrolysis of Carbamate and Amide Groups
The cyclopropylcarbamoyl group can undergo hydrolysis under acidic or basic conditions:
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Basic Hydrolysis :
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Acidic Hydrolysis :
Concentrated HCl or H₂SO₄ at elevated temperatures cleaves the amide bond, yielding cyclopropanamine and carboxylic acid derivatives .
Functionalization of the Pyridinylmethyl Group
The pyridine ring participates in electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling:
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Nitration/Sulfonation : Requires HNO₃/H₂SO₄ or SO₃ under controlled conditions.
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Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions using Pd catalysts.
Cyclopropane Ring-Opening Reactions
The cyclopropyl group may undergo ring-opening under oxidative or reductive conditions:
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Oxidative Opening : Ozone or m-CPBA generates carbonyl derivatives.
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Reductive Opening : H₂/Pd-C cleaves the cyclopropane to form propyl chains .
Nucleophilic Acyl Substitution
The carbamoyl group reacts with nucleophiles (e.g., amines, alcohols):
-
Example :
Structural Insights Influencing Reactivity
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituents, synthetic routes, and physicochemical properties.
Structural and Functional Differences
- Cyclopropane Derivatives: Compounds with cyclopropylmethyl substituents (e.g., methoxycarbonyl or cyano) exhibit varied polarity and reactivity, influencing solubility and metabolic stability .
- Aromatic vs. Aliphatic Groups : The 4-propylphenethyl substituent in enhances lipophilicity compared to the pyridine-containing target compound, which may improve membrane permeability but reduce aqueous solubility.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~349 g/mol) compared to simpler analogs (e.g., 272 g/mol for methoxy(methyl)carbamoyl derivative) may reduce solubility, necessitating formulation optimization .
- Metabolic Stability : The cyclopropyl group in the target compound could enhance metabolic stability by resisting oxidative degradation, a feature shared with boron-containing analogs (e.g., tert-butyl 4-((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)piperidine-1-carboxylate) .
Q & A
Q. What synthetic strategies are recommended for preparing tert-butyl carbamate derivatives like this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the carbamoyl intermediate via reaction of cyclopropylamine with activated carbonyl derivatives (e.g., chloroformates or carbamoyl chlorides) .
- Step 2 : Coupling the intermediate with a piperidine scaffold using tert-butyl carbamate under basic conditions (e.g., DIPEA in DCM) .
- Step 3 : Purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 1:1 hexane/EtOAc) and confirm product identity via H NMR (e.g., tert-butyl singlet at δ 1.4 ppm) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 masks) if handling powders to avoid inhalation .
- Ventilation : Conduct reactions in a fume hood due to potential vapor release .
- Emergency Measures : Equip labs with eye wash stations and emergency showers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How should researchers purify this compound post-synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (10–50% EtOAc in hexane). Collect fractions showing a single spot on TLC .
- Recrystallization : Dissolve crude product in hot ethanol (50°C), filter, and cool to −20°C for 12 hours to yield crystalline product .
- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and LC-MS (expected [M+H]+ at m/z ~420) .
Advanced Research Questions
Q. How can conflicting storage recommendations in safety data sheets be resolved?
- Methodological Answer :
- Data Analysis : Compare SDS entries (e.g., recommends "dry, ventilated storage," while emphasizes "avoid strong oxidizers").
- Experimental Validation : Conduct stability tests under varying conditions (e.g., 4°C vs. room temperature, inert vs. ambient atmosphere). Monitor degradation via H NMR and mass spectrometry .
- Consensus Protocol : Store at 2–8°C in amber vials under argon, with desiccants (e.g., silica gel) to prevent hydrolysis of the carbamate group .
Q. What advanced techniques confirm structural integrity and regioselectivity?
- Methodological Answer :
- 2D NMR : Use C NMR, HSQC, and HMBC to assign quaternary carbons (e.g., tert-butyl carbonyl at ~155 ppm) and verify cyclopropane-pyridine connectivity .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, particularly for the cyclopropyl-carbamoyl moiety .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm for the carbamate) .
Q. How can instability during long-term storage be mitigated?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the tert-butyl carbamate group is a primary concern, especially in humid environments .
- Stabilization Strategies :
- Lyophilize the compound and store under inert gas (argon) with molecular sieves .
- Add stabilizers (e.g., 0.1% BHT) to prevent radical-mediated decomposition .
- Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
